Otssp167
Descripción general
Descripción
OTSSP167, also known as OTS167, is a highly potent and ATP-competitive MELK inhibitor with an IC50 value of 0.41 nM . It is an orally available inhibitor of maternal embryonic leucine zipper kinase (MELK) with potential antineoplastic activity .
Synthesis Analysis
OTSSP167 has been found to inhibit the growth of various cancer cells, including A549 (lung), T47D (breast), DU4475 (breast), 22Rv1 (prostate), and HT1197 (bladder) with IC50 values ranging from 2.3 to 97 nM . It has been reported that OTSSP167 inhibits de-novo protein synthesis and targets RSK1 and its substrate rpS6 (S235/S236) .Molecular Structure Analysis
OTSSP167 is a synthetic organic compound . It is a MELK selective inhibitor and exhibits a strong in vitro activity .Chemical Reactions Analysis
OTSSP167 has been found to abrogate the mitotic checkpoint at concentrations used to inhibit MELK . It exhibits off-target activity against Aurora B kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .Physical And Chemical Properties Analysis
OTSSP167 has a molecular weight of 487.42 . It is a solid substance with a light yellow to yellow color .Aplicaciones Científicas De Investigación
Application in T-cell Acute Lymphoblastic Leukemia (T-ALL)
- Scientific Field : Hematology
- Summary of the Application : OTSSP167 has been found to have antileukemic properties in T-ALL by inducing cell cycle arrest and apoptosis . It controls leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy .
- Methods of Application/Experimental Procedures : OTSSP167 was administered daily intraperitoneally at a dosage of 10 mg/kg . It was tested against a panel of T-ALL cell lines, exhibiting dose-dependent cytotoxicity with IC 50 in the nanomolar range (10-50 nM) .
- Results/Outcomes : OTSSP167 was effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model . It efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival .
Application in Chronic Lymphocytic Leukemia (CLL)
- Scientific Field : Hematology
- Summary of the Application : OTSSP167 has been found to display anti-tumor activities in CLL through down-regulation of FoxM1 .
- Methods of Application/Experimental Procedures : Peripheral blood samples from 55 de novo CLL patients were collected . CD19 + B cells were isolated from healthy donors . Expression levels of MELK mRNA and protein in CLL cells were determined by quantitative RT-PCR and western blotting .
- Results/Outcomes : OTSSP167 exerted therapeutic potential at nanomolar concentrations in abrogating cell survival and migration, inducing cell cycle arrest through down-regulation of FoxM1 .
Application in Breast Cancer
- Scientific Field : Oncology
- Summary of the Application : OTSSP167 has been found to be effective in breast cancer cells when combined with bortezomib . This combination was found to be more effective than either bortezomib + Cdc5L phosphorylation inhibitor CVT-313 or bortezomib + BAPTA-AM .
- Methods of Application/Experimental Procedures : The study used label-free LC-MS/MS to identify critical proteins that may play roles in opposing the antisurvival effect of the proteasome inhibitor bortezomib together with the calcium-chelator BAPTA-AM in cancer cells . Based on the results of the proteomic technique, a novel and more effective inhibitor combination involving bortezomib as well as OTSSP167 was developed for breast cancer cells .
- Results/Outcomes : The combination of bortezomib and OTSSP167 was found to be highly cytotoxic in 4T1 breast cancer cells . It was more effective than the control, the single treatments, or other combinations . The 3D spheroid model proved that bortezomib + OTSSP167 was more effective than the monotherapies as well as bortezomib + CVT-313 and bortezomib + BAPTA-AM combinations .
Application in Acute Myeloid Leukemia (AML)
- Scientific Field : Hematology
- Summary of the Application : OTSSP167 is currently in a phase I/II clinical trial in patients with advanced breast cancer and acute myeloid leukemia . The specific details of the application, methods, and results are not available as the trial is ongoing.
Application in Mitotic Checkpoint Inhibition
- Scientific Field : Cell Biology
- Summary of the Application : OTSSP167 has been found to abrogate the mitotic checkpoint at concentrations used to inhibit MELK . This could have implications in the treatment of cancers where the mitotic checkpoint is a therapeutic target.
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : The outcomes of this application are not detailed in the available resources .
Safety And Hazards
Propiedades
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYXHCYPUVGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856134 | |
Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Otssp167 | |
CAS RN |
1431697-89-0 | |
Record name | OTS-167 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTS-167 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.